

Application Notes and Protocols for In Vivo Administration of BAY1143572 in Rats

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Compound of Interest

Compound Name: **BAY1143572**

Cat. No.: **B1191584**

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These application notes provide a comprehensive overview of the in vivo administration of **BAY1143572** (Atuveciclib), a potent and highly selective PTEFb/CDK9 inhibitor, specifically in rat models. The protocols and data presented are compiled from preclinical studies and are intended to guide researchers in designing and executing their own in vivo experiments.

Introduction

BAY1143572, also known as Atuveciclib, is a clinical-stage anti-cancer agent that functions by selectively inhibiting the Positive Transcription Elongation Factor b (PTEFb), a complex composed of cyclin-dependent kinase 9 (CDK9) and a cyclin partner.^[1] This inhibition prevents the phosphorylation of the RNA polymerase II C-terminal domain, thereby blocking transcriptional elongation of genes crucial for tumor cell proliferation and survival.^[1] Preclinical studies in various animal models, including rats, have demonstrated the oral bioavailability and anti-tumor efficacy of **BAY1143572**.^{[2][3][4]}

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the pharmacokinetics and efficacy of **BAY1143572** following oral administration in rats.

Table 1: Pharmacokinetic Parameters of **BAY1143572** in Rats

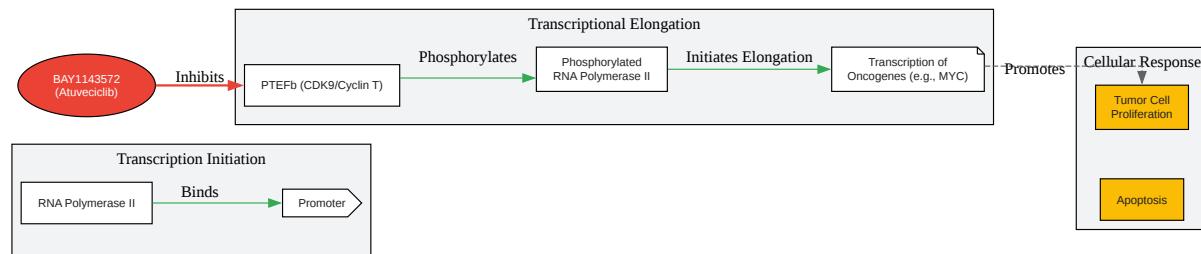
Parameter	Value	Unit	Reference
Administration Route	Oral (Intragastric)	-	[5]
Dose Range	0.6 - 1.0	mg/kg	[5]
Oral Bioavailability	54	%	[6]
Blood Clearance (CL _b)	1.1	L/h/kg	[6][7]
Volume of Distribution (V _{ss})	1.0	L/kg	[6]
Blood/Plasma Ratio	~1	-	[6]

Table 2: In Vivo Efficacy of Oral **BAY1143572** in a Rat Xenograft Model

Animal Model	Dosage and Schedule	Outcome	Reference
MV4-11 Human Acute Myeloid Leukemia (AML) Xenograft in Nude Rats	12 mg/kg, once daily for 14 days	Almost complete tumor remission with delayed regrowth after treatment cessation.	

Signaling Pathway

BAY1143572 targets the PTEFb/CDK9 complex, a critical regulator of transcriptional elongation. The diagram below illustrates the mechanism of action.



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Caption: Mechanism of action of **BAY1143572**.

Experimental Protocols

The following protocols are based on methodologies reported in preclinical studies of **BAY1143572** in rats.

Preparation of Oral Formulation

Objective: To prepare a solution of **BAY1143572** suitable for oral gavage in rats.

Materials:

- **BAY1143572** (Atuveciclib) powder
- Polyethylene glycol 400 (PEG 400)
- Sterile, amber-colored vials
- Vortex mixer
- Analytical balance

- Pipettes and sterile tips

Protocol:

- Determine the required concentration: Based on the desired dose (e.g., 12 mg/kg) and the average weight of the rats, calculate the required concentration of the dosing solution. Assume a standard dosing volume for rats (e.g., 5 mL/kg or 10 mL/kg).
 - Example Calculation for a 12 mg/kg dose and 5 mL/kg dosing volume:
 - Concentration = 12 mg/kg / 5 mL/kg = 2.4 mg/mL
- Weigh the compound: Accurately weigh the required amount of **BAY1143572** powder using an analytical balance.
- Dissolve in PEG 400: Transfer the weighed **BAY1143572** powder to a sterile vial. Add the calculated volume of PEG 400.
- Ensure complete dissolution: Vortex the mixture thoroughly until the **BAY1143572** is completely dissolved, resulting in a clear solution. Gentle warming may be used if necessary, but stability at elevated temperatures should be considered.
- Storage: Store the prepared solution in a tightly sealed, amber-colored vial to protect it from light. Prepare fresh solutions regularly, as the long-term stability in this formulation may not be characterized.

Oral Administration via Gavage

Objective: To administer the prepared **BAY1143572** solution to rats orally.

Materials:

- Prepared **BAY1143572** dosing solution
- Appropriately sized rats (e.g., Sprague-Dawley, Wistar)
- Animal scale

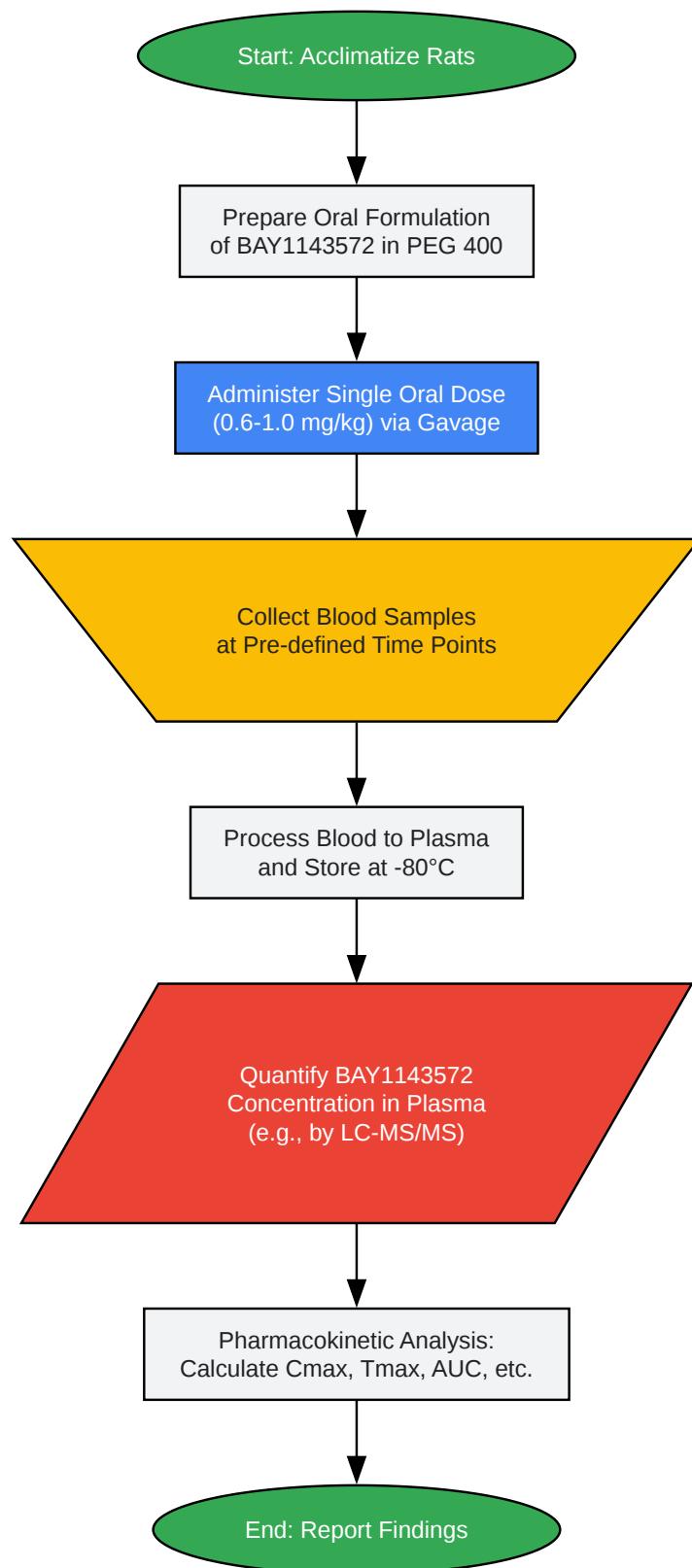
- Sterile oral gavage needles (stainless steel, ball-tipped)
- Syringes (1 mL or 3 mL)

Protocol:

- Animal Handling: Handle the rats gently and allow them to acclimate to the procedure to minimize stress.
- Weigh the animal: Accurately weigh each rat immediately before dosing to calculate the precise volume of the solution to be administered.
- Calculate the dose volume:
 - Volume (mL) = (Animal Weight (kg) x Dose (mg/kg)) / Concentration (mg/mL)
- Prepare the syringe: Draw the calculated volume of the **BAY1143572** solution into a syringe fitted with a gavage needle.
- Administration: a. Securely hold the rat in an upright position. b. Gently insert the gavage needle into the mouth, passing it over the tongue and down the esophagus. The ball tip should help prevent accidental entry into the trachea. c. Slowly dispense the solution into the stomach. d. Carefully withdraw the gavage needle.
- Monitoring: Observe the animal for a short period after dosing for any signs of distress, such as choking or labored breathing.
- Dosing Schedule: For efficacy studies, daily oral administration is a reported regimen.^[8] For pharmacokinetic studies, a single oral dose is administered.^[5]

Experimental Workflow for a Pharmacokinetic Study

The following diagram outlines a typical workflow for conducting a pharmacokinetic study of orally administered **BAY1143572** in rats.



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Caption: Workflow for a rat pharmacokinetic study.

Conclusion

The information provided in these application notes and protocols offers a solid foundation for conducting in vivo studies with **BAY1143572** in rats. The compound's oral bioavailability and demonstrated efficacy in rat models make it a promising candidate for further preclinical investigation. Adherence to detailed and consistent protocols is crucial for obtaining reproducible and reliable data. Researchers should always consult their institution's animal care and use committee guidelines before commencing any animal experiments.

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